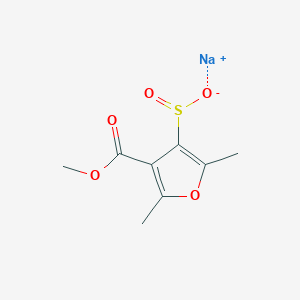
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is an organic compound with a unique structure that combines a furan ring with a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate typically involves the reaction of 2,5-dimethylfuran with methoxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfite. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfonate.
Reduction: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the furan ring can undergo electrophilic aromatic substitution, making the compound reactive towards electrophiles. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-(methoxycarbonyl)benzenesulfonate
- Sodium 4-(methoxycarbonyl)phenylsulfinate
- Sodium 4-(methoxycarbonyl)-2,5-dimethylthiophene-3-sulfinate
Uniqueness
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is unique due to the presence of both a furan ring and a sulfinate group in its structure
Propiedades
Fórmula molecular |
C8H9NaO5S |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
sodium;4-methoxycarbonyl-2,5-dimethylfuran-3-sulfinate |
InChI |
InChI=1S/C8H10O5S.Na/c1-4-6(8(9)12-3)7(14(10)11)5(2)13-4;/h1-3H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
PEESXHMKAQLZCG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=C(O1)C)S(=O)[O-])C(=O)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)

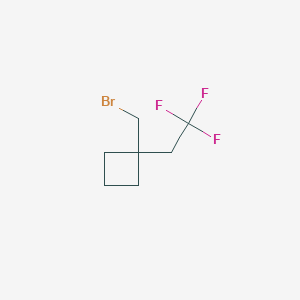
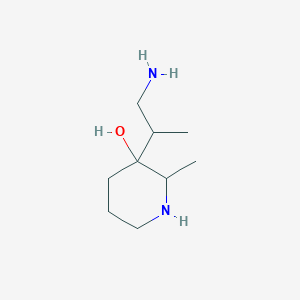


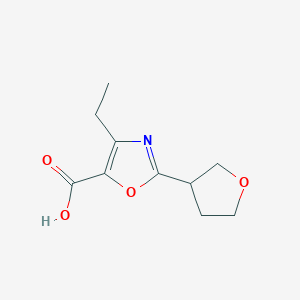

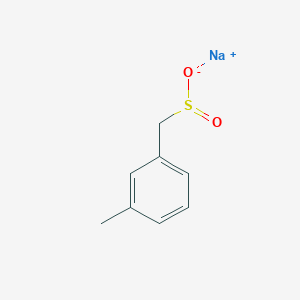
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
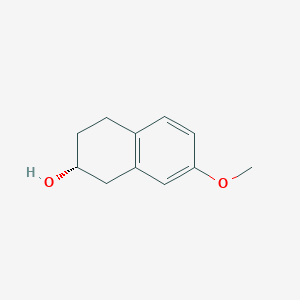
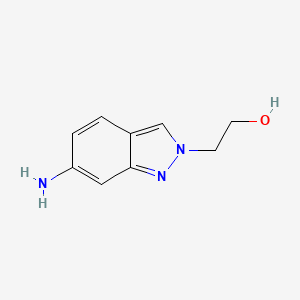
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
